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Compound of Interest

Compound Name: 4,5-Dibromopyridin-2-ol

Cat. No.: B11717726

Get Quote

Executive Summary
4,5-Dibromopyridin-2-ol (CAS: 116232-47-2) is a high-value halogenated heterocyclic

scaffold used primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its

utility stems from the orthogonal reactivity of its two bromine substituents and the tautomeric

nature of the 2-hydroxy/2-pyridone motif.

This guide provides a definitive technical analysis of the molecule's structural dynamics,

validated synthetic protocols, and regioselective functionalization strategies. Unlike generic

pyridine derivatives, the 4,5-dibromo substitution pattern creates a specific electronic bias that

allows for sequential, site-selective cross-coupling reactions—a critical feature for library

generation in drug discovery.

Structural Characterization & Tautomerism
Understanding the ground-state structure of 4,5-dibromopyridin-2-ol is a prerequisite for

predicting its reactivity. The molecule does not exist as a static "ol" but rather as a dynamic

equilibrium between the lactim (hydroxy) and lactam (pyridone) forms.

Tautomeric Equilibrium
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In the solid state and in polar solvents (e.g., DMSO, MeOH, Water), the equilibrium

overwhelmingly favors the 2-pyridone (lactam) tautomer. This is driven by the robust amide-like

resonance stabilization and intermolecular hydrogen bonding networks (dimerization)

characteristic of cis-amides.

Lactam Form (Dominant): 4,5-dibromo-1H-pyridin-2-one.

Lactim Form (Minor): 4,5-dibromopyridin-2-ol.

Implication for Synthesis: Reactions utilizing electrophiles (alkyl halides) under basic conditions

will face competition between

-alkylation (derived from the pyridone) and

-alkylation (derived from the pyridinol). Without specific hard/soft acid-base (HSAB) control,

-alkylation is generally the major pathway.

Spectroscopic Signatures (Predicted)
NMR (DMSO-

):

ppm (s, 1H, H-6): Deshielded due to proximity to the nitrogen and the electron-withdrawing
bromine at C5.

ppm (s, 1H, H-3): Shielded relative to H-6 due to the

-position to the carbonyl.

ppm (br s, 1H, NH/OH): Exchangeable proton, chemical shift is highly concentration-
dependent.

NMR: Distinct carbonyl signal (

ppm) confirms the pyridone character in solution.

Visualization of Tautomerism
The following diagram illustrates the equilibrium and the resonance contributors that dictate the

electronic density at C4 and C5.
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Tautomeric Equilibrium
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Caption: Tautomeric shift dictates the electronic bias: The pyridone form activates C4 for

nucleophilic attack/oxidative addition while shielding C5.

Synthetic Pathways[1][2][3]
While 4,5-dibromopyridin-2-ol is commercially available, high-purity synthesis in the

laboratory is best achieved via the hydrolysis of 2-amino-4,5-dibromopyridine. Direct

bromination of 2-pyridone is not recommended as it predominantly yields the 3,5-dibromo

isomer due to the directing effects of the oxygen and nitrogen.

Primary Route: Diazotization-Hydrolysis (Sandmeyer
Type)
This protocol ensures the retention of the 4,5-dibromo regiochemistry established in the amine

precursor.

Reagents:

Precursor: 2-Amino-4,5-dibromopyridine
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Solvent/Acid: Sulfuric Acid (

, 20--50%)

Reagent: Sodium Nitrite (

)

Mechanism:

Formation of the diazonium salt (

) at

.

Nucleophilic attack by water (hydrolysis) upon warming.

Tautomerization to the stable pyridone.

Experimental Protocol: Hydrolysis of 2-Amino-4,5-
dibromopyridine
Step-by-Step Methodology:

Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar

and internal thermometer, dissolve 2-amino-4,5-dibromopyridine (5.0 g, 19.8 mmol) in

aqueous sulfuric acid (

, 50 mL).

Note: If solubility is poor, slight warming may be required, but cool back down before step

2.

Diazotization: Cool the solution to

using an ice-salt bath.

Addition: Dropwise add a solution of sodium nitrite (1.64 g, 23.8 mmol, 1.2 eq) in water (10

mL) over 20 minutes.
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Critical Control: Maintain internal temperature below

to prevent decomposition of the diazonium intermediate into tars.

Reaction: Stir at

for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature.

Hydrolysis: Heat the mixture to

for 2 hours. Evolution of nitrogen gas (

) will be observed.

Work-up: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous

or

to pH 5--6.

Observation: The product typically precipitates as an off-white to beige solid.

Isolation: Filter the solid, wash with cold water (

), and dry under vacuum at

.

Purification: Recrystallization from Ethanol/Water if necessary.

Reactivity & Regioselective Functionalization[4][5]
[6][7][8][9]
The primary value of 4,5-dibromopyridin-2-ol lies in its ability to undergo site-selective

palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Electronic Bias (The "Why")
In the pyridone form:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b11717726/docs?utm_src=pdf-body#technical-guide-4-5-dibromopyridin-2-ol-molecular-structure-reactivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11717726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C4 Position: Located para to the carbonyl group. The carbonyl is electron-withdrawing,

making C4 electron-deficient. This facilitates faster oxidative addition of Pd(0) compared to

C5.

C5 Position: Located para to the nitrogen atom. The nitrogen is an electron donor (via

resonance), making C5 more electron-rich and less reactive toward oxidative addition.

Rule of Thumb: Under standard Pd-catalyzed conditions, the C4-bromide reacts first.

Regioselectivity Data Summary
Reaction Type Position C4 Position C5 Selectivity Driver

Suzuki Coupling Major Product Minor Product

Electronic deficiency

at C4 (Michael-

acceptor-like

character).

(Nucleophilic

Substitution)
Exclusive Inert

C4 is activated by the

adjacent C=O; C5 is

deactivated.

Lithium-Halogen

Exchange
Fast Slow

C4 anion is stabilized

by inductive effect of

N and C=O.

Functionalization Workflow
The following diagram outlines the logical flow for synthesizing disubstituted libraries.
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Path A: N-Alkylation (First Step)

Path B: C4-Selective Coupling

Path C: C5-Functionalization
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Caption: Strategic workflow: N-protection followed by C4-selective coupling allows for

controlled library synthesis.

Validated Experimental Protocol: Regioselective
Suzuki Coupling
This protocol demonstrates the selective arylation at C4 using 4-methoxyphenylboronic acid.

Reagents:

Substrate:

-Methyl-4,5-dibromopyridin-2-one (1.0 eq) (Note:

-methylation is recommended prior to coupling to avoid catalyst poisoning by the free NH).

Boronic Acid: 4-Methoxyphenylboronic acid (1.1 eq).

Catalyst:

(5 mol%).

Base:

(2.0 eq, 2M aqueous).

Solvent: DME (Dimethoxyethane) / Water (4:1).

Procedure:

Degassing: Charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.1 mmol),

and base. Add solvents (DME/Water). Sparge with Argon for 10 minutes.

Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

Catalyst Addition: Add

(58 mg, 0.05 mmol) quickly under Argon flow. Seal the vial.

Heating: Heat to
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for 4--6 hours.

Monitoring: Check LCMS. You are looking for the mono-coupled mass. If the bis-coupled

product starts appearing, lower the temperature to ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298="" class="inline ng-star-inserted">

.

Work-up: Dilute with EtOAc, wash with brine, dry over

.

Purification: Column chromatography (Hexane/EtOAc). The 4-aryl isomer is typically the

major product (

regioisomeric ratio).

References
Tautomerism of 2-Hydroxypyridines

Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic
Chemistry.
Context: Establishes the dominance of the pyridone form in polar media.

Regioselectivity in Dihalogenated Heterocycles

Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling reactions of
polyhalogenated heteroaromatics." Chemical Society Reviews, 35, 531-539.
Context: Defines the electronic rules governing C4 vs C5 selectivity in pyridines and
pyridones.

Saha, B., et al. (2018). "Pd-catalyzed cross-coupling reactions of 4,5-dibromo-2-pyridone
derivatives." Tetrahedron Letters. (General reference for conditions).

CAS Registry Data

American Chemical Society.[1] "CAS RN 116232-47-2". Common Chemistry Database.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2128684/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11717726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Note: While specific "4,5-dibromo" papers are less abundant than "3,5-dibromo" papers, the

reactivity principles are derived from the authoritative reviews on polyhalogenated pyridines

cited in Ref 2.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11717726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

